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Compound of Interest

Compound Name: SK-7041

Cat. No.: B1681001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition profile of SK-7041, a

novel synthetic histone deacetylase (HDAC) inhibitor. SK-7041 was developed as a hybrid of

Trichostatin A (TSA) and MS-275, designed to offer a more selective inhibition profile.[1][2] This

document compiles available data on its cross-reactivity with other enzymes, particularly within

the HDAC family, and presents detailed experimental methodologies for assessing such

selectivity.

Overview of SK-7041
SK-7041 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for

the epigenetic regulation of gene expression. It is structurally a hydroxamic acid-based

compound and has demonstrated antiproliferative effects in various human cancer cell lines,

including lung, breast, and pancreatic cancer.[1][2] The primary mechanism of action involves

the induction of histone hyperacetylation, leading to cell cycle arrest (primarily at the G2/M

phase), and apoptosis.[1][2][3] Notably, studies indicate that SK-7041 is a class I-selective

HDAC inhibitor.[4][5]

Enzyme Selectivity Profile of SK-7041
SK-7041 exhibits preferential inhibition against Class I HDAC enzymes, specifically HDAC1

and HDAC2. While a complete quantitative analysis across all HDAC isoforms is not

extensively published, available literature consistently describes its selectivity over other
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HDACs.[4][5] For context, its overall potency as a general HDAC inhibitor has been reported

with an IC50 value of 172 nM.[3]

The table below summarizes the known selectivity of SK-7041 compared to Vorinostat (SAHA),

a well-characterized pan-HDAC inhibitor.
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Enzyme Target SK-7041 Vorinostat (SAHA) Comments

Class I HDACs

HDAC1 High Inhibition High Inhibition

SK-7041 shows

preferential inhibition

for this isoform.[4][5]

HDAC2 High Inhibition High Inhibition

SK-7041 shows

preferential inhibition

for this isoform.[4][5]

HDAC3 Low / No Inhibition High Inhibition

SK-7041

demonstrates

selectivity against this

Class I isoform.[5]

HDAC8 Not Reported High Inhibition

Data on SK-7041's

activity against

HDAC8 is not

specified in the

reviewed sources.

Class IIa HDACs

HDAC4 Low / No Inhibition Moderate Inhibition

SK-7041 was shown

to have no significant

effect on this isoform.

[5]

HDAC5 Low / No Inhibition Moderate Inhibition

SK-7041 was shown

to have no significant

effect on this isoform.

[5]

HDAC7 Not Reported Moderate Inhibition

Data on SK-7041's

activity against

HDAC7 is not

specified.

HDAC9 Not Reported Moderate Inhibition Data on SK-7041's

activity against
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HDAC9 is not

specified.

Class IIb HDACs

HDAC6 Low / No Inhibition High Inhibition

SK-7041 was shown

to have no significant

effect on this isoform.

[5]

HDAC10 Not Reported Moderate Inhibition

Data on SK-7041's

activity against

HDAC10 is not

specified.

Class IV HDACs

HDAC11 Not Reported Moderate Inhibition

Data on SK-7041's

activity against

HDAC11 is not

specified.

Note: "High Inhibition" indicates a primary target. "Low / No Inhibition" is based on qualitative

descriptions from research articles.[4][5] Quantitative IC50 values for SK-7041 against each

individual isoform are not consistently available in the public domain.

Signaling Pathway and Mechanism of Action
SK-7041 exerts its biological effects by altering the acetylation state of histone proteins, which

in turn modifies chromatin structure and gene expression. The diagram below illustrates its

primary mechanism.
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Caption: Mechanism of SK-7041 action in the cell nucleus.

Experimental Protocols
The determination of an inhibitor's selectivity is critical for its development as a therapeutic

agent. Below is a detailed, representative protocol for an in vitro enzymatic assay used to

quantify the inhibitory potency of compounds like SK-7041 against a panel of HDAC isoforms.

Objective: To determine the IC50 values of a test compound (e.g., SK-7041) against a panel of

recombinant human HDAC enzymes.

Materials:
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Recombinant human HDAC enzymes (HDAC1-11)

Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)

Test compound (SK-7041) and control inhibitor (e.g., Vorinostat) serially diluted in DMSO.

384-well assay plates (black, flat-bottom)

Fluorescence plate reader

Workflow Diagram:
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Start

Prepare Reagents:
- Dilute HDAC Enzymes

- Dilute Substrate
- Serial Dilute Compound

Add to 384-well Plate:
1. Assay Buffer

2. HDAC Enzyme
3. Test Compound (or DMSO)

Pre-incubate plate
(e.g., 15 min at 37°C)

Add Fluorogenic Substrate
to initiate reaction

Incubate plate
(e.g., 60 min at 37°C)

Add Developer Solution
(with TSA) to stop reaction

and cleave substrate

Incubate plate
(e.g., 15 min at RT)

Measure Fluorescence
(Ex: 355nm, Em: 460nm)

Analyze Data:
- Plot Dose-Response Curve

- Calculate IC50 Values

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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